molecular formula C10H12N4O B1529267 1H-Pyrazole-1-ethanol,5-amino-3-(2-pyridinyl)- CAS No. 90870-77-2

1H-Pyrazole-1-ethanol,5-amino-3-(2-pyridinyl)-

Cat. No. B1529267
CAS RN: 90870-77-2
M. Wt: 204.23 g/mol
InChI Key: HLQUVQGEAUWRII-UHFFFAOYSA-N
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Description

“1H-Pyrazole-1-ethanol,5-amino-3-(2-pyridinyl)-” is a compound that belongs to the family of pyrazoles . Pyrazoles are a class of organic compounds with a five-membered aromatic ring, which includes two nitrogen atoms at positions 1 and 2, and three carbon atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Synthesis Analysis

Pyrazoles can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For example, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes provides pyrazoles .


Molecular Structure Analysis

The molecular structure of pyrazoles is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2, and three carbon © atoms . The structure allows for structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .


Chemical Reactions Analysis

Pyrazoles are involved in a variety of chemical reactions. For instance, they can undergo a phosphine-free [3+2] cycloaddition reaction with dialkyl azodicarboxylates to produce functionalized pyrazoles . They can also participate in Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazoles can be influenced by their specific structure and substituent groups. For example, pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .

Scientific Research Applications

Ultrasound-Promoted Synthesis of Polycyclic Pyrazolopyridines

Nikpassand et al. (2010) reported on the ultrasound-promoted regioselective synthesis of fused polycyclic 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridines, showcasing an efficient method that combines 5-amino-3-methyl-1H-pyrazole with other components in ethanol under ultrasound irradiation. This process yielded the desired products in excellent yields within minutes, highlighting the compound's utility in facilitating rapid and high-yield organic syntheses (Nikpassand, Mamaghani, Shirini, & Tabatabaeian, 2010).

Multicomponent Domino Process

Aggarwal et al. (2016) described the preparation of 4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-nitriles via a multi-component domino process. This innovative approach utilized 5-amino-3-(2-pyridinyl)-1H-pyrazole derivatives in ethanol, demonstrating the compound's versatility in creating pyrazolo[3,4-b]pyridine-5-nitrile derivatives through an efficient and unprecedented synthesis method (Aggarwal, Singh, Kumar, McCabe, & Rozas, 2016).

Synthesis of Carbazole and Indole Fused Pyrano[2,3-c]pyridines

Zhang et al. (2016) developed a novel three-component domino cyclization process to construct a library of carbazole and indole fused pyrano[2,3-c]pyridine derivatives, utilizing anhydrous ethanol and showcasing the compound's role in the synthesis of biomedically significant derivatives (Zhang, Wang, Mao, Hu, Wu, & Guo, 2016).

Pyrazolo[3,4-b]pyridines in Biomedical Applications

Donaire-Arias et al. (2022) provided a comprehensive review of 1H-pyrazolo[3,4-b]pyridines, covering their synthesis and biomedical applications. This review highlighted the diverse biomedical applications of these compounds, underlining their importance in drug discovery, especially as kinase inhibitors in cancer therapy (Donaire-Arias, Montagut, de la Bellacasa, Estrada-Tejedor, Teixidó, & Borrell, 2022).

Future Directions

Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . Future research will likely continue to explore the synthesis and applications of pyrazole derivatives, as well as their potential roles in medicinal chemistry, drug discovery, and other fields .

Biochemical Analysis

Biochemical Properties

1H-Pyrazole-1-ethanol,5-amino-3-(2-pyridinyl)- plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in metabolic pathways, such as pyrazole-containing enzymes, which are known for their role in catalyzing reactions involving nitrogen-containing heterocycles . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity.

Cellular Effects

1H-Pyrazole-1-ethanol,5-amino-3-(2-pyridinyl)- affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of key signaling molecules, leading to altered cellular responses . Additionally, it can affect the expression of genes involved in critical cellular functions, thereby impacting cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of action of 1H-Pyrazole-1-ethanol,5-amino-3-(2-pyridinyl)- involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity . For instance, it may inhibit or activate enzymes by binding to their active sites, thereby altering the rate of biochemical reactions. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1H-Pyrazole-1-ethanol,5-amino-3-(2-pyridinyl)- can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may undergo degradation over extended periods . Long-term exposure to this compound can lead to changes in cellular function, including alterations in metabolic activity and gene expression.

Dosage Effects in Animal Models

The effects of 1H-Pyrazole-1-ethanol,5-amino-3-(2-pyridinyl)- vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes.

Metabolic Pathways

1H-Pyrazole-1-ethanol,5-amino-3-(2-pyridinyl)- is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of nitrogen-containing heterocycles . These interactions can affect metabolic flux and alter the levels of various metabolites, leading to changes in cellular metabolism.

Transport and Distribution

Within cells and tissues, 1H-Pyrazole-1-ethanol,5-amino-3-(2-pyridinyl)- is transported and distributed through specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, where it can exert its biochemical effects.

Subcellular Localization

The subcellular localization of 1H-Pyrazole-1-ethanol,5-amino-3-(2-pyridinyl)- is critical for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with other biomolecules and determine its overall biochemical effects.

properties

IUPAC Name

2-(5-amino-3-pyridin-2-ylpyrazol-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O/c11-10-7-9(13-14(10)5-6-15)8-3-1-2-4-12-8/h1-4,7,15H,5-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLQUVQGEAUWRII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN(C(=C2)N)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 3-oxo-3-pyridin-2-yl-propionitrile (0.5 g, 3.4 mmol; CAS 54123-21-6) in EtOH (20 ml) was treated with 2-hydroxyethylhydrazine (0.7 ml, 10.3 mmol). The reaction mixture was refluxed overnight, then concentrated. After silica gel chromatography using a CH2Cl2/MeOH gradient, the product was obtained as viscous yellow oil (0.56 g, 80%).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.7 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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